N5-(1-iminopent-3-enyl)-L-ornithine
Description
N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO) is a mechanism-based, isoform-selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical for synthesizing nitric oxide (NO) in neurological and vascular systems. L-VNIO irreversibly inactivates nNOS through a process dependent on NADPH, O₂, and Ca²⁺/calmodulin, with a reported inhibition constant $ KI = 90 \, \text{nM} $ and inactivation rate $ k{\text{inact}} = 0.078 \, \text{min}^{-1} $ . Its selectivity arises from structural interactions near the heme cofactor, where the unsaturated vinyl group facilitates covalent modification or heme loss, rendering nNOS nonfunctional . Unlike competitive inhibitors, L-VNIO’s mechanism-based action ensures prolonged suppression of NO overproduction, making it a therapeutic candidate for conditions like stroke and neurodegenerative diseases .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(E)-1-aminopent-2-enylidene]amino]pentanoic acid |
InChI |
InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h3,6,8H,2,4-5,7,11H2,1H3,(H2,12,13)(H,14,15)/b6-3+/t8-/m0/s1 |
InChI Key |
CIYWWIHMEYBDFA-HFSLJOEWSA-N |
Isomeric SMILES |
CC/C=C/C(=NCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CCC=CC(=NCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar N5-(1-Iminoalkyl)-L-ornithine Derivatives
L-VNIO belongs to the N5-(1-iminoalkyl)-L-ornithine family, which includes analogs with varying alkyl chain lengths and saturation. Key comparisons are summarized below:
Inhibition Potency and Isoform Selectivity
- Key Findings: L-VNIO exhibits unmatched nNOS selectivity due to its vinyl group, which enables mechanism-based heme destruction . Saturated analogs (e.g., ethyl-L-NIO) show reduced potency and lack irreversible inactivation, highlighting the necessity of the allyl moiety for covalent modification . Shorter-chain derivatives like L-NIO are nonselective, inhibiting all NOS isoforms comparably .
Structural Determinants of Activity
- Vinyl Group : The α,β-unsaturated bond in L-VNIO positions the allyl moiety near the heme iron, enabling epoxidation or radical-mediated heme loss .
- Chain Length: Increasing alkyl chain length (e.g., pentyl or hexyl) shifts selectivity toward dimethylarginine dimethylaminohydrolase (DDAH-1) over NOS, as seen in $ N^5$-(1-iminopentyl)-L-ornithine ($ K_i $ for DDAH-1 = 7.5 µM vs. nNOS >1,900 µM) .
- Stereochemistry: D-VNIO (D-enantiomer) fails to inactivate nNOS, underscoring the importance of L-configuration for binding .
Comparison with Non-Ornithine-Based NOS Inhibitors
L-Thiocitrulline
- Acts as a reversible heme ligand, inhibiting nNOS with $ K_i = 0.4 \, \mu\text{M} $, but lacks isoform selectivity .
S-Alkyl-L-Thiocitrullines
- Moderate nNOS selectivity (up to 50-fold) via hydrophobic interactions, but potency ($ K_i = 0.1–1 \, \mu\text{M} $) is inferior to L-VNIO .
1400W (iNOS-Selective Inhibitor)
- Targets iNOS with $ K_i = 7 \, \text{nM} $, demonstrating the feasibility of isoform-specific design but irrelevant to nNOS .
Dual-Target Inhibitors: NOS and DDAH-1
L-VNIO and its homologs also inhibit DDAH-1, an enzyme regulating endogenous NOS inhibitors (e.g., ADMA):
- Implications: Longer alkyl chains enhance DDAH-1 affinity, enabling tailored polypharmacology for NO dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
